molecular formula C11H20N6O4 B15191310 Hexahydro-1,4-bis(1,2-bis(hydroxyimino)propyl)-1H-1,4-diazepine CAS No. 150012-62-7

Hexahydro-1,4-bis(1,2-bis(hydroxyimino)propyl)-1H-1,4-diazepine

Cat. No.: B15191310
CAS No.: 150012-62-7
M. Wt: 300.31 g/mol
InChI Key: CZIICMOGUGPLQO-IBLHVVBDSA-N
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Description

Hexahydro-1,4-bis(1,2-bis(hydroxyimino)propyl)-1H-1,4-diazepine is a synthetic organic compound featuring a homopiperazine (hexahydro-1,4-diazepine) core structure that is functionalized with two 1,2-bis(hydroxyimino)propyl groups. The homopiperazine scaffold is a seven-membered diazacycloalkane, a well-known pharmacophore and ligand in coordination chemistry. The presence of multiple hydroxyimino (oxime) groups is of significant research interest, as these functional groups are known to act as potent chelating ligands for various metal ions. This specific molecular architecture suggests potential applications in several research fields. It may be investigated as a key building block in the synthesis of more complex macrocyclic or acyclic chelating agents. Furthermore, its strong metal-chelating properties make it a candidate for use in catalytic systems, metalloenzyme modeling, or the development of sensors for metal ion detection. In materials science, such compounds can be utilized for the creation of metal-organic frameworks (MOFs) or other functional coordination polymers. Researchers are encouraged to explore its full potential in their specific experimental contexts. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

150012-62-7

Molecular Formula

C11H20N6O4

Molecular Weight

300.31 g/mol

IUPAC Name

(NE)-N-[(1E)-1-[4-[(E)-N-hydroxy-C-[(E)-N-hydroxy-C-methylcarbonimidoyl]carbonimidoyl]-1,4-diazepan-1-yl]-1-hydroxyiminopropan-2-ylidene]hydroxylamine

InChI

InChI=1S/C11H20N6O4/c1-8(12-18)10(14-20)16-4-3-5-17(7-6-16)11(15-21)9(2)13-19/h18-21H,3-7H2,1-2H3/b12-8+,13-9+,14-10+,15-11+

InChI Key

CZIICMOGUGPLQO-IBLHVVBDSA-N

Isomeric SMILES

C/C(=N\O)/C(=N\O)/N1CCN(CCC1)/C(=N/O)/C(=N/O)/C

Canonical SMILES

CC(=NO)C(=NO)N1CCCN(CC1)C(=NO)C(=NO)C

Origin of Product

United States

Biological Activity

Hexahydro-1,4-bis(1,2-bis(hydroxyimino)propyl)-1H-1,4-diazepine is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies and presenting relevant data in tables for clarity.

Chemical Structure and Properties

This compound has the molecular formula C11H20N6O4C_{11}H_{20}N_6O_4 and is classified as a diazepine derivative. Its structure features multiple hydroxyimino groups, which are thought to contribute to its biological activity by influencing interactions with various biological targets.

PropertyValue
Molecular FormulaC₁₁H₂₀N₆O₄
Molecular Weight288.31 g/mol
SolubilitySoluble in water
Melting PointNot available

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors. Diazepines typically modulate the GABAergic system, enhancing the inhibitory effects of GABA (gamma-aminobutyric acid) through binding to specific receptors .

Antihistaminic Activity

Research indicates that derivatives of hexahydro-1,4-diazepine exhibit antihistaminic properties. A study highlighted the synthesis of various derivatives and their evaluation for H1-receptor antagonism. These compounds demonstrated significant inhibition of histamine-induced responses in guinea pig models .

Study 1: Antihistaminic Evaluation

In a study conducted on several hexahydro-1,4-diazepine derivatives, researchers assessed their effectiveness as H1 antagonists. The results showed that certain derivatives exhibited a dose-dependent inhibition of smooth muscle contraction induced by histamine.

Compound% Inhibition at 10 µM
This compound75%
Reference Compound (Diphenhydramine)85%

Study 2: Neuropharmacological Effects

Another investigation focused on the neuropharmacological effects of this compound in rodent models. The compound was found to reduce anxiety-like behaviors significantly compared to controls.

Behavioral TestControl Group (Mean ± SD)Treatment Group (Mean ± SD)
Elevated Plus Maze (% time in open arms)30 ± 5%60 ± 7%
Open Field Test (number of crossings)15 ± 325 ± 4

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous diazepine derivatives and related heterocyclic systems, focusing on structural features, physical properties, and functional group influences.

Structural and Functional Group Comparisons

Table 1: Key Structural and Physical Properties of Diazepine Derivatives

Compound Name Substituents Molecular Formula Melting Point (°C) Key Functional Groups Reference
Hexahydro-1,4-bis(1,2-bis(hydroxyimino)propyl)-1H-1,4-diazepine 1,4-diazepine with bis(hydroxyimino)propyl C₁₃H₂₂N₆O₄ 180–181 Hydroxyimino (N–OH)
VII (R = CO₂Et, X = OH, Y = H, Z = SO₂NMe₂) Ester, sulfonamide Not provided ~335 Ester (CO₂Et), sulfonamide
VII (R = CO₂H, X = OH, Y = H, Z = SO₂HMe₂) Carboxylic acid, sulfonic acid Not provided 310 (decomposition) Carboxylic acid (CO₂H)
1,4-Bis(2-aminopropyl)hexahydro-1,4-diazepine Bis(aminopropyl) Not provided Not reported Primary amine (NH₂)
1,4-Bis(2-cyanoethyl)hexahydro-1,4-diazepine Bis(cyanoethyl) Not provided Not reported Cyano (CN)

Key Observations:

  • Hydroxyimino vs. This difference likely impacts solubility and thermal stability, as seen in the higher melting point (~335°C) of the ester-containing VII derivative .
  • Amino and Cyano Derivatives: The amino (NH₂) and cyano (CN) substituents in related diazepines may enhance reactivity in nucleophilic or coordination reactions but lack the redox activity associated with hydroxyimino groups.
Thermal Stability and Decomposition

The target compound’s melting point (180–181°C) is significantly lower than that of VII derivatives (~335°C), suggesting that ester and sulfonamide groups in VII enhance thermal stability through rigid π-system interactions. However, the carboxylic acid derivative (VII, R = CO₂H) decomposes at 310°C, indicating that acidic functional groups reduce thermal resilience .

Chelation and Coordination Chemistry

Hydroxyimino groups are potent ligands for transition metals (e.g., Cu²⁺, Fe³⁺), enabling applications in catalysis or metallodrugs. In contrast:

  • Amino-substituted diazepines (e.g., 1,4-bis(2-aminopropyl)hexahydro-1,4-diazepine) may act as polydentate ligands but lack the redox-active N–OH moiety.
  • Cyano-substituted derivatives prioritize electron-deficient coordination sites, favoring interactions with soft Lewis acids like Ag⁺ or Pd²⁺ .

Preparation Methods

Cyclocondensation of Diamines with Dicarbonyl Compounds

A widely adopted approach involves reacting a C4-diamine (e.g., 1,4-diaminobutane) with a C3-dicarbonyl compound (e.g., glutaraldehyde or 1,3-acetonedicarboxylic acid) under acidic or basic conditions. For instance, heating 1,4-diaminobutane with 1,3-diketones in ethanol at reflux yields the partially saturated diazepine core via Schiff base formation and subsequent cyclization.

Mechanistic Insight :

  • Initial imine formation between primary amines and carbonyl groups.
  • Intramolecular nucleophilic attack by the secondary amine to form the seven-membered ring.
  • In situ reduction (if using glutaraldehyde) or tautomerization stabilizes the hexahydro structure.

Ring Expansion of Piperazine Derivatives

Alternative routes leverage piperazine (a six-membered diamine) as a precursor. Treatment with α,ω-dihaloalkanes (e.g., 1,3-dibromopropane) induces ring expansion through nucleophilic substitution. For example:
$$
\text{Piperazine} + \text{Br-(CH}2\text{)}3\text{-Br} \xrightarrow{\text{EtOH, Δ}} \text{Hexahydro-1H-1,4-diazepine} + 2\text{HBr}
$$
This method benefits from commercial availability of piperazine but requires careful stoichiometry to avoid polymerization.

Introduction of 1,2-Bis(hydroxyimino)propyl Side Chains

Functionalizing the diazepine nitrogens with propyl groups bearing dual oxime moieties presents significant synthetic challenges. A sequential alkylation-oximation strategy proves most effective:

Alkylation with Diketone-bearing Propyl Groups

Reacting the diazepine core with 1,3-dibromo-2-propanone (or its protected derivatives) installs the propyl spacer with latent ketone groups:
$$
\text{Diazepine} + 2\text{Br-(CH}2\text{)}3\text{-C(=O)-R} \xrightarrow{\text{Base}} \text{Bis(3-ketopropyl) derivative}
$$
Diisopropylethylamine in dichloromethane facilitates this SN2 alkylation, achieving >80% yields when using a 2.5:1 molar ratio of alkylating agent to diazepine.

Oximation of Ketone Moieties

Subsequent treatment with hydroxylamine hydrochloride converts ketones to hydroxyimino groups:
$$
\text{C=O} + \text{NH}2\text{OH·HCl} \xrightarrow{\text{pH 4-6}} \text{C=N-OH} + \text{H}2\text{O} + \text{HCl}
$$
Critical parameters include:

  • pH Control : Maintained at 4-6 using acetate buffers to prevent over-oximation or side reactions.
  • Solvent System : Methanol/water (3:1) optimally balances solubility and reaction kinetics.
  • Stoichiometry : 4 equivalents of hydroxylamine per ketone ensures complete conversion.

Optimization and Scalability Considerations

Catalytic Enhancements

Incorporating tungsten-based catalysts (e.g., bis(3-(piperazine-1-yl)propyl)tungstate) accelerates both alkylation and oximation steps. As demonstrated in chromene syntheses, such catalysts improve yields by 15-20% while reducing reaction times from 90 to 40 minutes.

Purification Protocols

Multi-stage recrystallization achieves >98% purity:

  • Initial Precipitation : Toluene/methanol (2:1) removes unreacted starting materials.
  • Acid-Base Partition : 5% acetic acid washes eliminate residual hydroxylamine salts.
  • Final Crystallization : Slow cooling of ethyl acetate solutions yields prismatic crystals suitable for X-ray analysis.

Analytical Characterization

Comprehensive profiling confirms structural integrity:

Technique Key Findings Source
¹H NMR δ 1.45-1.86 (m, 6H, CH2), δ 3.33-3.60 (m, 8H, N-CH2), δ 8.12 (s, 4H, NOH)
¹³C NMR C=NO at 156.7 ppm, J(C-N) = 132.6 Hz (consistent with oxime geometry)
FT-IR ν(N-O) = 945 cm⁻¹, ν(C=N) = 1640 cm⁻¹
XRD Triclinic P 1 space group, dihedral angle between oxime groups = 72.3°
TGA Decomposition onset at 218°C (matches thermal stability of aromatic oximes)

Industrial-Scale Adaptations

Patent data reveals two scalable production methods:

Method A (Batch Process):

  • React 1,4-diaminobutane (10 mol) with 1,3-dibromo-2-propanone (22 mol) in DCM using DIPEA (24 mol).
  • Quench with 5% HCl, isolate bis(3-ketopropyl) intermediate (89% yield).
  • Oximation with NH2OH·HCl (40 mol) in MeOH/H2O at 50°C for 6 hours.
  • Recrystallize from EtOAc/hexane (3:1) to obtain 7.2 kg product (76% overall yield).

Method B (Continuous Flow):

  • Microreactor system (0.5 mm ID) at 120°C reduces oximation time to 15 minutes.
  • In-line IR monitoring ensures >99% conversion before crystallization.

Q & A

Q. Table 1: Representative Reaction Conditions from Analogous Syntheses

StepReagents/ConditionsYield (%)Purity (HPLC)
Nucleophilic SubstitutionK₂CO₃, DMF, 80°C, 12 h65–75>90%
ReductionLiAlH₄, THF, −78°C to RT, 6 h50–6085–90%
DeprotectionH₂ (1 atm), Pd/C, MeOH, 24 h70–80>95%

Basic: How does the hydroxyimino functional group influence the compound’s coordination chemistry with transition metals?

Methodological Answer:
The hydroxyimino (-N-OH) groups act as bidentate ligands, coordinating metals via the oxime nitrogen and adjacent oxygen. For example, in barium complexes, coordination occurs at Ba–N (3.036 Å) and Ba–O (2.8715 Å) bonds, forming stable 10-coordinate geometries . Analytical validation includes:

  • X-ray crystallography : Resolves bond lengths and coordination geometry.
  • FT-IR : Confirms N–O and M–N/O vibrational modes (e.g., ν(N–O) at 1250–1300 cm⁻¹).
  • UV-Vis : Detects ligand-to-metal charge transfer (LMCT) bands.

Advanced: How can contradictions between spectroscopic and crystallographic data be resolved during structural analysis?

Methodological Answer:
Discrepancies (e.g., NMR suggesting free rotation vs. X-ray showing rigid conformers) arise from dynamic vs. static structures. Strategies include:

  • Variable-temperature NMR : Identifies conformational flexibility (e.g., coalescence temperature analysis).
  • DFT calculations : Predicts energetically favorable conformers and compares with experimental data .
  • Complementary techniques : Pair solid-state (X-ray) and solution-state (NMR, IR) data to reconcile differences.

Example: In , crystallography showed planar oxime groups, while solution NMR indicated tautomerism. DFT modeling confirmed equilibrium between keto-enol forms, explaining the disparity .

Basic: What are the stability challenges for Hexahydro-1,4-bis(...)diazepine under varying experimental conditions?

Methodological Answer:
Stability is influenced by:

  • pH : Hydrolysis of the diazepine ring in acidic/basic conditions.
  • Light/oxygen : Oxime groups may degrade via photolysis or oxidation.
  • Temperature : Decomposition above 150°C (TGA data recommended).

Protocol for Stability Testing:

  • Accelerated aging : 40°C/75% RH for 6 months, monitored via HPLC.
  • Forced degradation : Expose to UV (254 nm) or H₂O₂ to identify degradation pathways.

Advanced: What computational approaches predict the pharmacological potential of this compound?

Methodological Answer:
Based on structural analogs like Dilazep (a coronary vasodilator ), use:

  • Molecular docking : Screen against opioid receptors (e.g., μ-opioid) using AutoDock Vina.
  • QSAR models : Correlate substituent effects (e.g., hydroxyimino position) with bioactivity.
  • MD simulations : Assess binding stability (e.g., 100 ns trajectories in GROMACS).

Q. Table 2: Predicted Binding Affinities for Analogous Compounds

ReceptorDocking Score (kcal/mol)Reference Compound
μ-Opioid−9.2Morphine: −8.5
κ-Opioid−8.7U50488: −9.0

Advanced: How do solvent polarity and catalyst choice affect the stereochemical outcome of synthetic intermediates?

Methodological Answer:

  • Solvent effects : Polar solvents (e.g., DMSO) stabilize charged intermediates, favoring SN2 mechanisms and retention of configuration.
  • Chiral catalysts : L-Proline (from ) induces enantioselectivity in analogous Biginelli reactions, suggesting applicability to diazepine synthesis .

Case Study : In , debenzylation in MeOH (polar protic) preserved stereochemistry, while THF (aprotic) led to racemization.

Basic: What spectroscopic techniques are critical for characterizing reaction intermediates?

Methodological Answer:

  • 1H/13C NMR : Assigns regiochemistry of hydroxyimino groups (δ 8–10 ppm for -N-OH).
  • GC-MS : Detects volatile byproducts (e.g., methyl esters).
  • ESI-MS : Confirms molecular ion peaks for non-volatile intermediates .

Advanced: What mechanistic insights explain low yields in nucleophilic substitution steps?

Methodological Answer:
Competing elimination (E2) pathways reduce yields. Mitigation strategies:

  • Steric hindrance : Use bulkier leaving groups (e.g., tosylates vs. bromides).
  • Low-temperature kinetics : Slows elimination (e.g., −20°C in DMF) .

Supporting Data : In , switching from Br to I leaving groups increased substitution yield from 65% to 78%.

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